molecular formula C7H10N2O3S B12610786 6-Hydroxy-8-sulfanylidene-2-oxa-7,9-diazaspiro[4.5]decan-1-one CAS No. 879489-51-7

6-Hydroxy-8-sulfanylidene-2-oxa-7,9-diazaspiro[4.5]decan-1-one

Cat. No.: B12610786
CAS No.: 879489-51-7
M. Wt: 202.23 g/mol
InChI Key: LLVNSDXZDWIKFY-UHFFFAOYSA-N
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Description

6-Hydroxy-8-sulfanylidene-2-oxa-7,9-diazaspiro[45]decan-1-one is a complex organic compound characterized by its unique spirocyclic structure This compound is part of the broader class of spiro compounds, which are known for their distinctive three-dimensional configurations and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-8-sulfanylidene-2-oxa-7,9-diazaspiro[4.5]decan-1-one typically involves multi-step organic reactions. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction proceeds through a series of steps including alkylation and heterocyclization to form the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-8-sulfanylidene-2-oxa-7,9-diazaspiro[4.5]decan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfanylidene group can be reduced to a thiol group under specific conditions.

    Substitution: The diaza moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the sulfanylidene group results in thiols.

Scientific Research Applications

6-Hydroxy-8-sulfanylidene-2-oxa-7,9-diazaspiro[4.5]decan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-8-sulfanylidene-2-oxa-7,9-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. For instance, as a RIPK1 inhibitor, it blocks the activation of the necroptosis pathway, thereby preventing programmed cell death . This inhibition is achieved through binding to the kinase domain of RIPK1, which disrupts its activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-8-sulfanylidene-2-oxa-7,9-diazaspiro[4.5]decan-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit RIPK1 and block necroptosis pathways sets it apart from other spirocyclic compounds .

Properties

CAS No.

879489-51-7

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

6-hydroxy-8-sulfanylidene-2-oxa-7,9-diazaspiro[4.5]decan-1-one

InChI

InChI=1S/C7H10N2O3S/c10-4-7(1-2-12-5(7)11)3-8-6(13)9-4/h4,10H,1-3H2,(H2,8,9,13)

InChI Key

LLVNSDXZDWIKFY-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C12CNC(=S)NC2O

Origin of Product

United States

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